Superior Inhibitory Potency in PAF-Induced Platelet Aggregation Assays
Spiramine A demonstrates the highest inhibitory potency against PAF-induced rabbit platelet aggregation among all natural atisine-type alkaloids tested. It is approximately 4.6-fold more potent than the most active semi-synthetic derivative, Spiramine C1, in the same assay .
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 6.7 ± 0.7 μM |
| Comparator Or Baseline | Spiramine C1 (semi-synthetic derivative) with IC50 of 30.5 ± 2.7 μM |
| Quantified Difference | Approximately 4.6-fold greater potency for Spiramine A |
| Conditions | In vitro; PAF-induced aggregation of rabbit platelets |
Why This Matters
For research programs investigating PAF-mediated pathways, the significantly higher potency of Spiramine A reduces the required test concentration, minimizing off-target effects and compound consumption compared to using a less potent analog like Spiramine C1.
